N-Methyl-2-(1-methyl-1H-pyrazol-3-yl)-benzenesulfonamide, 95%
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Description
“N-Methyl-2-(1-methyl-1H-pyrazol-3-yl)-benzenesulfonamide” is a chemical compound that likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole derivatives have been synthesized and studied for various applications, including as potential herbicides .
Synthesis Analysis
While the specific synthesis process for “N-Methyl-2-(1-methyl-1H-pyrazol-3-yl)-benzenesulfonamide” isn’t available, pyrazole derivatives are often synthesized through intermediate derivatization methods (IDMs) . These methods involve various chemical reactions, including acylation, bromination, and cyclization .Molecular Structure Analysis
The molecular structure of “N-Methyl-2-(1-methyl-1H-pyrazol-3-yl)-benzenesulfonamide” likely includes a pyrazole ring, a benzenesulfonamide group, and two methyl groups . The exact structure would need to be confirmed through methods such as X-ray diffraction .Future Directions
The future research directions for “N-Methyl-2-(1-methyl-1H-pyrazol-3-yl)-benzenesulfonamide” and similar compounds could include further exploration of their potential applications, such as in the development of new pesticides or as potential therapeutic agents . Further studies could also aim to optimize their synthesis processes and improve their properties .
Properties
IUPAC Name |
N-methyl-2-(1-methylpyrazol-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-12-17(15,16)11-6-4-3-5-9(11)10-7-8-14(2)13-10/h3-8,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNBIIRJSQFNQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC=C1C2=NN(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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